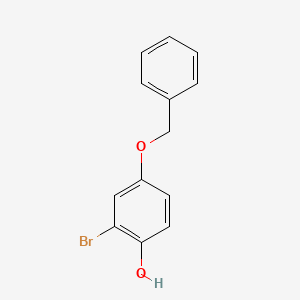

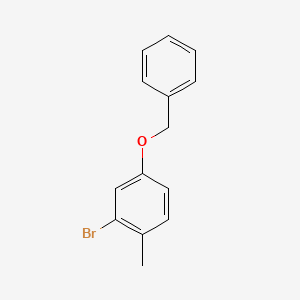

4-(苄氧基)-2-溴苯酚

概览

描述

4-(Benzyloxy)-2-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 4-(Benzyloxy)-2-bromophenol, they do provide insights into the behavior of related bromophenol compounds, which can be useful in understanding the properties and reactivity of 4-(Benzyloxy)-2-bromophenol.

Synthesis Analysis

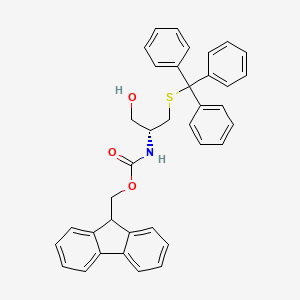

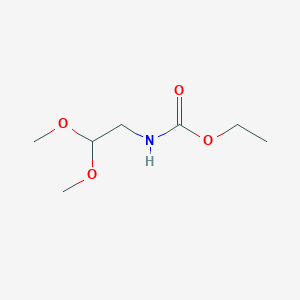

The synthesis of bromophenol derivatives often involves halogenation reactions and protective group strategies. For instance, the synthesis of a complex bromophenol natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the use of bromination and protective group manipulation in the synthetic pathway . Similarly, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde through condensation reactions suggests that bromophenols can be used as building blocks for larger, more complex molecules .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a novel hydrazone Schiff base compound was determined using single-crystal X-ray diffraction, FT-IR, and FT-Raman spectroscopy . These techniques are essential for confirming the molecular structure and understanding the electronic properties of bromophenol compounds.

Chemical Reactions Analysis

Bromophenols can undergo a variety of chemical reactions, including oxidative degradation, ring-opening, and cyclization. The high-temperature oxidation of 2-bromophenol leads to the formation of various products, including dibenzodioxins and dibromodibenzofurans . Additionally, the ring-opening reactions of benzoxazinones derived from bromophenols have been studied, providing insights into the stability and reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols, such as their thermal, optical, and electrochemical characteristics, can be studied using techniques like TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis spectroscopy . These properties are crucial for the application of bromophenols in materials science and electronics. Furthermore, the antioxidant activities of bromophenols have been evaluated using various assays, demonstrating their potential as bioactive compounds .

科研应用

抗氧化活性

4-(苄氧基)-2-溴苯酚及类似的溴苯酚表现出显著的抗氧化活性。对来自红藻 Vertebrata lanosa 的溴苯酚的研究表明它们在各种测定中作为强效抗氧化剂的能力,包括氧自由基吸收能力(ORAC)、细胞抗氧化活性(CAA)和细胞脂质过氧化抗氧化活性(CLPAA)测定。这些化合物在其抗氧化效果方面与已知的抗氧化剂如芦丁和槲皮素相比较有利 (Olsen et al., 2013)。

环境降解

对结构相关化合物4-溴苯酚的降解研究已经进行,以了解其在环境中的行为。研究表明其通过电化学还原和氧化进行降解,指示了这类化合物在环境处理和修复中的途径 (Xu et al., 2018)。

酶抑制

溴苯酚,包括那些与4-(苄氧基)-2-溴苯酚在结构上相关的化合物,已被发现抑制乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)等在神经功能中起重要作用的酶。这种性质对于探索在神经退行性疾病中的潜在治疗应用至关重要 (Öztaşkın 等,2017)。

抗癌特性

对新型溴苯酚衍生物的研究显示出在诱导肺癌等癌细胞中细胞周期停滞和凋亡方面取得了有希望的结果。这些发现表明溴苯酚作为抗癌剂的潜力,进一步拓展了该领域的研究范围 (Guo et al., 2018)。

合成和药用应用

对溴苯酚的合成研究,包括与4-(苄氧基)-2-溴苯酚相关的化合物,突出了它们作为活性药用成分(APIs)的潜力。这些化合物已被合成用于针对青光眼、癫痫和其他神经系统疾病的药物应用 (Oztaskin et al., 2022)。

水处理和环境问题

溴苯酚,如4-(苄氧基)-2-溴苯酚,已在水处理过程的背景下进行研究。研究表明,在与常见水处理化学品高锰酸钾处理时,溴苯酚可以形成溴化聚合物产物,包括危险化合物如羟基多溴联苯醚(OH-PBDEs)和羟基多溴联苯(OH-PBBs)。这项研究对于理解使用这种处理方法管理含溴苯酚的水和与这些副产物形成相关的潜在风险至关重要 (Jiang et al., 2014)。

性质

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromophenol | |

CAS RN |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

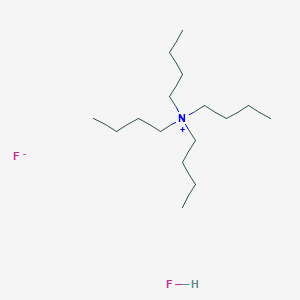

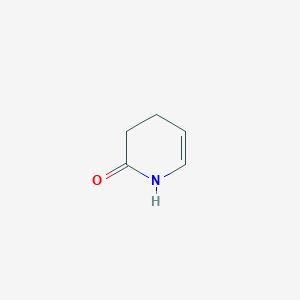

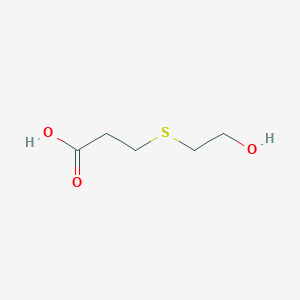

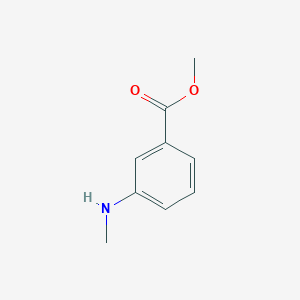

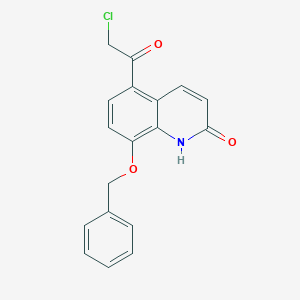

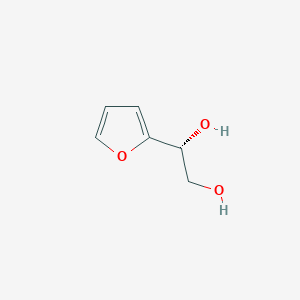

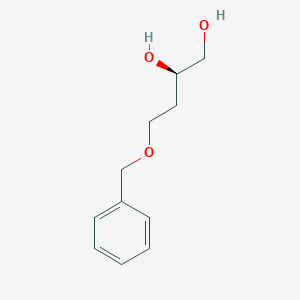

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)